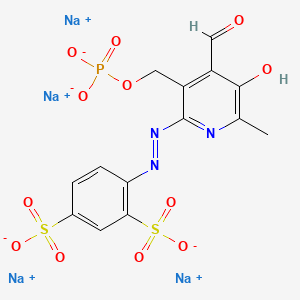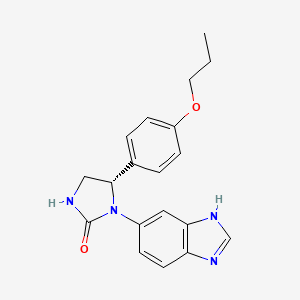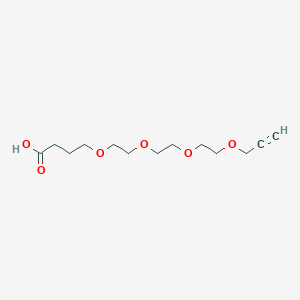
炔丙基-PEG4-(CH2)3-酸
描述
Propargyl-PEG4-(CH2)3-acid: is a polyethylene glycol (PEG) derivative containing a propargyl group with a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage .
科学研究应用
Chemistry: Propargyl-PEG4-(CH2)3-acid is used as a building block for the synthesis of small molecules, conjugates of small molecules, and biomolecules. It is also used in the synthesis of tool compounds for chemical biology and medicinal chemistry .
Biology: In biological applications, the hydrophilic PEG linker facilitates solubility, making it suitable for bioconjugation and PEGylation processes .
Medicine: The compound is used in the development of antibody-drug conjugates and proteolysis-targeting chimeras (PROTAC molecules) for targeted protein degradation .
Industry: Propargyl-PEG4-(CH2)3-acid is employed in various industrial applications, including drug delivery systems and the synthesis of functionalized materials .
作用机制
Target of Action
Propargyl-PEG4-(CH2)3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . This technology uses two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound features a carboxylic acid at one end and a propargyl group at the other . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG4-(CH2)3-acid are those involved in protein degradation . The compound can be used in the synthesis of PROTACs, which act as stoichiometric degraders, resulting in degradation of target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in Propargyl-PEG4-(CH2)3-acid increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the action of Propargyl-PEG4-(CH2)3-acid is the degradation of target proteins . For example, in the synthesis of BTK-IAP PROTACs, the compound leads to the degradation of Bruton’s Tyrosine Kinase (BTK) protein .
Action Environment
The action of Propargyl-PEG4-(CH2)3-acid can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction between the propargyl group and azide-bearing compounds can be affected by the presence of copper ions . Additionally, the compound’s stability may be influenced by storage conditions .
生化分析
Biochemical Properties
The terminal carboxylic acid of Propargyl-PEG4-(CH2)3-acid can react with primary amine groups in the presence of activators to form a stable amide bond . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG4-(CH2)3-acid involves its reaction with azide-containing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction results in a stable triazole linkage, which can influence the function of the biomolecule it is attached to.
Transport and Distribution
Its hydrophilic PEG spacer may facilitate its distribution in aqueous environments .
准备方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG4-(CH2)3-acid can be synthesized through the modification of commercially available α-hydroxyl ω-carboxyl PEG. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Industrial Production Methods: Industrial production methods for Propargyl-PEG4-(CH2)3-acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
化学反应分析
Types of Reactions: Propargyl-PEG4-(CH2)3-acid undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form triazole linkages via copper-catalyzed azide-alkyne cycloaddition.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
EDC or DCC: Used as activators in amide bond formation reactions.
Major Products Formed:
相似化合物的比较
Propargyl-PEG3-acid: A similar compound with a shorter PEG spacer.
Propargyl-PEG4-acid: Another similar compound with a slightly different structure.
Uniqueness: Propargyl-PEG4-(CH2)3-acid is unique due to its specific PEG spacer length and the presence of both a propargyl group and a terminal carboxylic acid. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
属性
IUPAC Name |
4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXSTNURGGFVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)
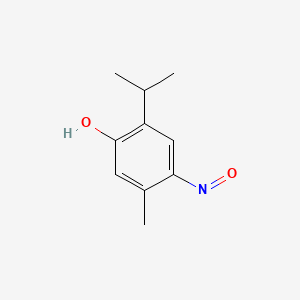
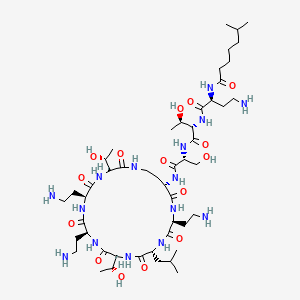
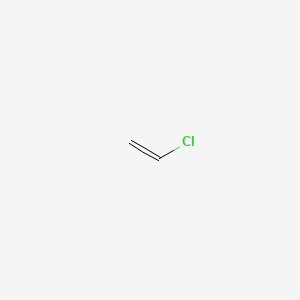

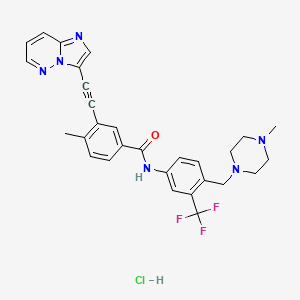
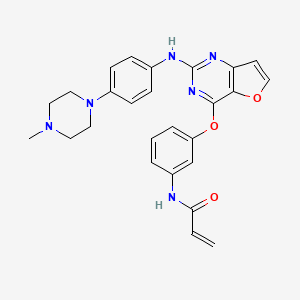
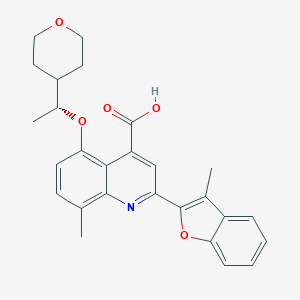
![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)
